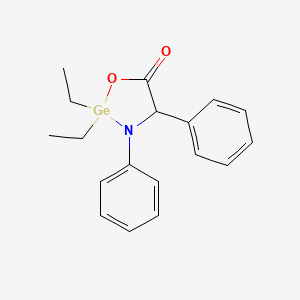
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one is a complex organogermanium compound It is characterized by the presence of germanium, a relatively rare element in organic chemistry, within a heterocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction often requires the use of a base, such as triethylamine, to facilitate the formation of the oxazagermolidin ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield different organogermanium species.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is ongoing into its potential biological activities, including anticancer and antiviral properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one involves its interaction with various molecular targets. The germanium atom can form coordination complexes with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazasilolidin-5-one: Similar structure but with silicon instead of germanium.
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazastannolidin-5-one: Similar structure but with tin instead of germanium.
Uniqueness
2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. Germanium-containing compounds often exhibit different reactivity and biological activity, making them valuable for specific applications in research and industry.
属性
CAS 编号 |
64548-94-3 |
|---|---|
分子式 |
C18H21GeNO2 |
分子量 |
356.0 g/mol |
IUPAC 名称 |
2,2-diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one |
InChI |
InChI=1S/C18H21GeNO2/c1-3-19(4-2)20(16-13-9-6-10-14-16)17(18(21)22-19)15-11-7-5-8-12-15/h5-14,17H,3-4H2,1-2H3 |
InChI 键 |
NEYUEYCDJXTVIN-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge]1(N(C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)


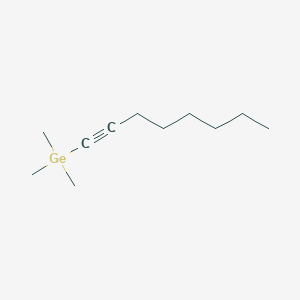
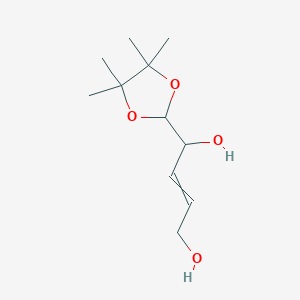



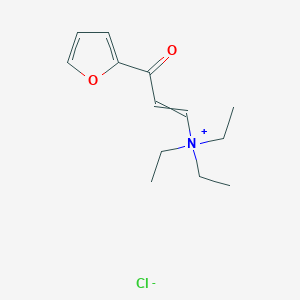
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
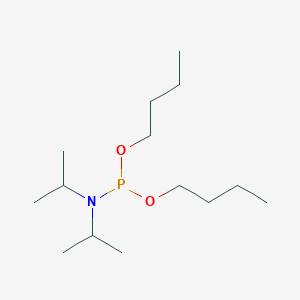
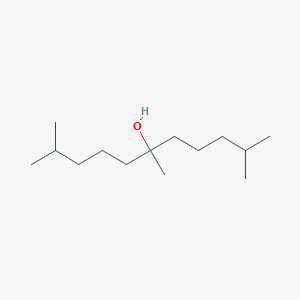
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
